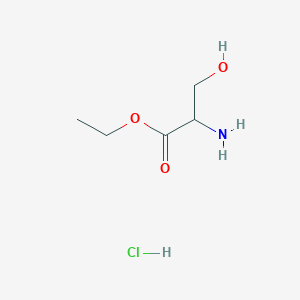
N-(3-chloro-2-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as 3-chloro-2-methyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, is a synthetic compound that has been studied for its potential applications in medical and scientific research. It is a white crystalline solid with a molecular weight of 248.7 g/mol. The compound is soluble in water, ethanol, and methanol. It is also known to be stable under normal conditions and has a melting point of 179-181°C.
Aplicaciones Científicas De Investigación
N-(N-(3-chloro-2-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamideethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been studied for its potential applications in medical and scientific research. Its anti-inflammatory and anti-oxidant properties have been studied in animal models, with promising results. It has also been studied for its ability to inhibit the growth of certain types of cancer cells. Additionally, it has been studied for its potential to act as a therapeutic agent for the treatment of various diseases, such as diabetes, obesity, and cardiovascular disease.
Mecanismo De Acción
The exact mechanism of action of N-(N-(3-chloro-2-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamideethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It is also believed to interact with certain receptors in the body, such as the PPAR-gamma receptor, which has been linked to the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
N-(N-(3-chloro-2-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamideethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been studied for its potential effects on biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-oxidant properties, and it has been shown to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to have beneficial effects on glucose and lipid metabolism, as well as on cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(N-(3-chloro-2-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamideethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide in laboratory experiments has several advantages. It is a relatively stable compound and is soluble in water, ethanol, and methanol. Additionally, it is non-toxic and has a low melting point, making it easy to handle and store. However, it is important to note that the compound is a synthetic one and may have potential side effects that have not yet been identified.
Direcciones Futuras
The potential applications of N-(N-(3-chloro-2-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamideethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide are still being explored. Future research should focus on further elucidating the exact mechanism of action of the compound and its potential side effects. Additionally, further studies should be conducted to explore the potential therapeutic applications of the compound, such as its potential to act as an anti-inflammatory or anti-cancer agent. Finally, further research should be conducted to explore the potential applications of the compound in other areas, such as its potential to act as a drug delivery system or as a therapeutic agent for the treatment of neurological disorders.
Métodos De Síntesis
N-(N-(3-chloro-2-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamideethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can be synthesized by a series of reactions. The first step is the reaction of N-(3-chloro-2-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamideethylphenol with 1,2,3,4-tetrahydroquinoxalin-2-yl acetyl chloride in the presence of a base such as sodium hydroxide. This reaction produces a quinoxaline derivative which then undergoes a condensation reaction with a suitable nucleophile such as an alcohol or an amine. The final step is the hydrolysis of the resulting intermediate to yield the desired product.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-11(18)5-4-8-12(10)20-16(22)9-15-17(23)21-14-7-3-2-6-13(14)19-15/h2-8,15,19H,9H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZFALDJXOVFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)


![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)



![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B6142903.png)
![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)